unc569

Description

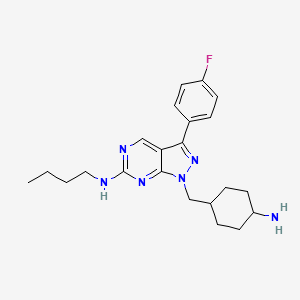

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBRHQLRGFBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC569: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

UNC569 is a potent, orally bioavailable, and reversible ATP-competitive small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs).[1][2][3] It exhibits the highest potency against Mer kinase, making it a critical tool for investigating the roles of this pathway in oncology and other disease areas.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism: Inhibition of Mer Kinase and Downstream Signaling

This compound functions by directly competing with ATP for binding to the kinase domain of Mer, thereby preventing its autophosphorylation and subsequent activation.[1][2][3] This inhibition blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and chemotherapy resistance.[4][5] Specifically, this compound has been demonstrated to effectively suppress the phosphorylation of Mer and attenuate two major downstream pro-survival pathways: the PI3K/AKT and MAPK/ERK pathways.[1][4][6]

// Nodes Gas6 [label="Gas6", fillcolor="#FBBC05", fontcolor="#202124"]; Mer [label="Mer Receptor\nTyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAKT [label="p-AKT\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK1/2\n(Active)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Gas6 -> Mer [label=" Binds & Activates", color="#202124", fontcolor="#202124"]; this compound -> Mer [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Mer -> PI3K [color="#202124"]; Mer -> RAS [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> pAKT [label=" Phosphorylation", style=dashed, color="#202124", fontcolor="#202124"]; RAS -> RAF -> MEK -> ERK [color="#202124"]; ERK -> pERK [label=" Phosphorylation", style=dashed, color="#202124", fontcolor="#202124"]; pAKT -> Proliferation [color="#202124"]; pERK -> Proliferation [color="#202124"];

{rank=same; PI3K; RAS;} {rank=same; AKT; RAF;} {rank=same; pAKT; MEK;} {rank=same; ERK;} {rank=same; pERK;} } act Caption: this compound inhibits Mer kinase, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Mer | Microfluidic Capillary Electrophoresis | 2.9 | 4.3 | [1][3][7] |

| Axl | Not Specified | 37 | Not Reported | [1][8] |

| Tyro3 | Not Specified | 48 | Not Reported | [1][8] |

| Flt3 | Not Specified | >30 (18% inhibition at 30 nM) | Not Reported | [3] |

| MAPKAPK2 | Not Specified | >30 (8% inhibition at 30 nM) | Not Reported | [3] |

| RET | Not Specified | >30 (41% inhibition at 30 nM) | Not Reported | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference(s) |

| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Western Blot | Mer Phosphorylation | 141 ± 15 | [4][6] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Western Blot | Mer Phosphorylation | 193 ± 56 | [4][6] |

| 697 | B-ALL | MTT Assay | Cell Proliferation/Survival | 500 | [4][6] |

| Jurkat | T-ALL | MTT Assay | Cell Proliferation/Survival | 1200 | [4][6] |

| BT12 | Atypical Teratoid Rhabdoid Tumor (ATRT) | Western Blot | Mer Phosphorylation | Dose-dependent decrease | [4] |

Table 3: In Vivo Pharmacokinetics and Efficacy

| Animal Model | Administration | Dose | Key Findings | Reference(s) |

| Mouse | IV & PO | 3 mg/kg | Systemic Clearance: 19.5 mL/min/kg, Vss: 5.83 L/kg, Oral Bioavailability: 57% | [1] |

| MYC Transgenic Zebrafish (T-ALL model) | Immersion | 4 µM for 2 weeks | >50% reduction in tumor burden | [4][5] |

| Mouse (Patient-derived ALL xenograft) | Not Specified | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Western Blot for Mer Phosphorylation

-

Cell Treatment: Culture acute lymphoblastic leukemia (ALL) cell lines (e.g., 697, Jurkat) to optimal density. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.[4][6]

-

Phosphatase Inhibition: To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures and incubate for 3 minutes before harvesting.[4][6][9]

-

Lysis and Immunoprecipitation: Lyse the cells to extract total protein. Immunoprecipitate Mer from the cell lysates using a polyclonal C-terminal Mer antibody.[4][6][9]

-

SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Mer and total Mer. Subsequently, use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the relative levels of phosphorylated Mer to total Mer using densitometry software.[4][6][9]

MTT Assay for Cell Proliferation/Survival

-

Cell Seeding: Seed ALL cells (e.g., 697, Jurkat) in a 96-well plate at an optimal density (e.g., 3 x 10^5 cells/mL).[4][6]

-

Compound Treatment: Treat the cells with a range of this compound concentrations or DMSO control.

-

Incubation and Replenishment: Incubate the cells for 48 hours. To ensure continuous Mer inhibition, replenish the media and this compound after the first 24 hours.[4][6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Colony Formation Assay

-

Cell Plating: Plate ALL cells in a methylcellulose-based medium in the presence of various concentrations of this compound or DMSO control.[4][9]

-

Incubation and Feeding: Incubate the plates for approximately 8 days. Every 48 hours, add fresh culture medium containing the respective concentrations of this compound or DMSO to the plates.[9][10]

-

Colony Counting: After the incubation period, count the number of colonies in each dish. A colony is typically defined as a cluster of 50 or more cells.

-

Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the DMSO control group to assess the long-term inhibitory effect on cell proliferation and self-renewal.[4][9]

Cellular and In Vivo Effects

In addition to inhibiting key signaling pathways, this compound induces a range of anti-oncogenic effects:

-

Reduced Proliferation and Survival: As demonstrated by MTT assays, this compound decreases the number of metabolically active cancer cells in a dose-dependent manner.[4][6]

-

Induction of Apoptosis: Treatment with this compound leads to an increase in markers of apoptosis, such as cleaved Caspase 3 and cleaved PARP, indicating its ability to trigger programmed cell death in cancer cells.[1][8]

-

Decreased Colony Formation: The inhibitor significantly reduces the ability of cancer cells to form colonies in semi-solid media, suggesting an impact on their self-renewal and tumorigenic potential.[4][9]

-

Enhanced Chemosensitivity: this compound has been shown to increase the sensitivity of leukemia cells to standard cytotoxic chemotherapies like methotrexate and etoposide.[4][8]

-

In Vivo Efficacy: In a transgenic zebrafish model of T-ALL, this compound treatment resulted in a significant reduction in tumor burden.[4][5] Furthermore, in mouse models using patient-derived ALL cells, this compound delayed the onset of leukemia and prolonged survival.[8]

Conclusion

This compound is a well-characterized and potent inhibitor of Mer receptor tyrosine kinase. Its mechanism of action, centered on the blockade of the Mer/PI3K/AKT and Mer/MAPK/ERK signaling axes, translates into robust anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in preclinical models of leukemia and other cancers. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting the Mer pathway with this compound and similar inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. caymanchem.com [caymanchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

UNC569 Mer Kinase Inhibitor: A Technical Guide

Introduction

UNC569 is a potent and selective small-molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is often aberrantly expressed in various hematological malignancies and solid tumors, where it plays a crucial role in promoting cell survival, proliferation, and chemoresistance.[1][3][4] As an ATP-competitive inhibitor, this compound has demonstrated significant preclinical efficacy in models of acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), making it a promising candidate for targeted cancer therapy.[1][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 | |||

| Mer | 2.9 nM | In vitro kinase assay | [1] |

| Axl | 37 nM | In vitro kinase assay | [1] |

| Tyro3 | 48 nM | In vitro kinase assay | [1] |

| Cellular Mer Phosphorylation IC50 | |||

| 697 (B-cell ALL) | 141 ± 15 nM | Western Blot | [4][5] |

| Jurkat (T-cell ALL) | 193 ± 56 nM | Western Blot | [4][5] |

| Cell Proliferation/Survival IC50 | |||

| 697 (B-cell ALL) | 0.5 µM (95% CI: 0.35-0.75 µM) | MTT Assay | [4] |

| Jurkat (T-cell ALL) | 1.2 µM (95% CI: 0.76-1.78 µM) | MTT Assay | [4] |

| BT12 (AT/RT) | 0.85 µM (95% CI: 0.4-1.7 µM) | MTT Assay | [4] |

In Vivo Efficacy of this compound

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| MYC Transgenic Zebrafish with T-ALL | 4 µM for 2 weeks | >50% reduction in tumor burden | [1][3][4] |

| Mice with patient-derived ALL xenograft | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [2] |

Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Administration Route | Reference |

| Dose | 3 mg/kg | IV and PO | [3] |

| Systemic Clearance | 19.5 mL/min/kg | IV | [3] |

| Volume of Distribution (Vss) | 5.83 L/kg | IV | [3] |

| Oral Bioavailability | 57% | PO | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of Mer kinase, which in turn blocks downstream pro-survival signaling pathways. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways.[1][3][4] Inhibition of these pathways leads to decreased cell proliferation and survival, and the induction of apoptosis.[3][4]

References

- 1. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to UNC569, a TAM Family Kinase Inhibitor

Introduction

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, survival, and efferocytosis.[1] Dysregulation of TAM signaling is implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia (ALL), making them attractive targets for therapeutic intervention.[2][3][4] this compound is a potent, ATP-competitive small molecule inhibitor targeting the TAM family, with a particular emphasis on Mer kinase.[5] Developed as a substituted pyrazolopyrimidine, this compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, positioning it as a valuable tool for cancer research and a lead compound for further drug development.[2][6][7] This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its mechanism of action.

Quantitative Data Summary

The inhibitory and anti-oncogenic activities of this compound have been quantified across various biochemical and cellular assays. The following tables summarize this key data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity

This table outlines the biochemical potency of this compound against the three TAM family kinases.

| Target Kinase | Assay Type | Value | Reference(s) |

| Mer | IC₅₀ | 2.9 nM | [2][3][6][8] |

| Kᵢ | 4.3 nM | [5] | |

| Axl | IC₅₀ | 37 nM | [2][3][5][8] |

| Tyro3 | IC₅₀ | 48 nM | [2][3][5][8] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: Cellular Activity of this compound

This table details the efficacy of this compound in cell-based assays, measuring its ability to inhibit Mer phosphorylation and reduce cell viability in human ALL cell lines.

| Cell Line | Assay Type | Endpoint | Value (IC₅₀) | Reference(s) |

| 697 (B-ALL) | Mer Phosphorylation | Inhibition of p-Mer | 141 ± 15 nM | [2][3][5][6] |

| Antiproliferative (MTT) | Cell Viability | 0.5 µM | [2][3][6][8] | |

| Jurkat (T-ALL) | Mer Phosphorylation | Inhibition of p-Mer | 193 ± 56 nM | [2][3][5][6] |

| Antiproliferative (MTT) | Cell Viability | 1.2 µM | [2][3][6][8] |

Table 3: In Vivo Efficacy and Pharmacokinetics

This table summarizes the performance of this compound in animal models and its key pharmacokinetic properties in mice.

| Model System | Treatment | Outcome | Reference(s) |

| MYC Transgenic Zebrafish (T-ALL) | 4 µM in water for 2 weeks | >50% reduction in tumor burden | [2][3][4][5] |

| Mouse Xenograft (Patient-Derived ALL) | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [8] |

| Pharmacokinetics (Mouse) | 3 mg/kg (IV & PO) | Oral Bioavailability: 57%Systemic Clearance: 19.5 mL/min/kgVolume of Distribution (Vss): 5.83 L/kg | [5] |

Signaling Pathway and Experimental Workflow

TAM Kinase Signaling and Inhibition by this compound

The TAM receptors are activated by their ligands, primarily Gas6 and Protein S. This binding event induces receptor dimerization and autophosphorylation of the intracellular kinase domain, which in turn activates downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][2][3] this compound acts by competitively binding to the ATP pocket of the kinase domain, preventing this autophosphorylation and thereby blocking downstream signal transduction.[5]

Caption: TAM kinase signaling pathway and mechanism of this compound inhibition.

Experimental Workflow for this compound Characterization

The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular assays and finally to in vivo validation. This workflow ensures a comprehensive understanding of the compound's potency, cellular effects, and potential therapeutic efficacy.

Caption: Standard experimental workflow for characterizing a TAM kinase inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TAM kinases.

-

Principle: Measures the conversion of a fluorescent peptide substrate to its phosphorylated product by the kinase. The inhibitor's presence reduces the rate of this conversion.

-

Protocol:

-

Recombinant Mer, Axl, or Tyro3 kinase is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the mixture is introduced into a microfluidic chip.

-

Capillary electrophoresis is used to separate the phosphorylated product from the non-phosphorylated substrate based on charge and size differences.

-

Fluorescence detection quantifies the amount of product formed.

-

Data are normalized to controls, and IC₅₀ values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).[6]

-

Cellular Mer Phosphorylation Assay (Western Blot)

This assay confirms that this compound can inhibit Mer kinase activity within a cellular context.

-

Principle: Measures the level of phosphorylated Mer (p-Mer), the active form of the receptor, in cells treated with the inhibitor.

-

Protocol:

-

ALL cell lines (e.g., 697, Jurkat) are cultured to optimal density.

-

Cells are treated with various concentrations of this compound or DMSO for 1 hour.[3]

-

To preserve the phosphorylation status, the phosphatase inhibitor pervanadate is added to the cultures for 3 minutes before harvesting.[2][3]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Mer protein is immunoprecipitated from the cell lysates using a specific anti-Mer antibody.[2][3]

-

The immunoprecipitated samples are resolved using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated Mer (p-Mer).

-

After incubation with a secondary antibody, the signal is detected via chemiluminescence.

-

The membrane is then stripped and re-probed for total Mer protein as a loading control.

-

Band intensities are quantified, and the ratio of p-Mer to total Mer is calculated to determine the IC₅₀ for phosphorylation inhibition.[3]

-

Cell Proliferation/Survival Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and/or proliferation of cancer cells.

-

Principle: Measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.

-

Protocol:

-

Cells (e.g., 697, Jurkat) are seeded in 96-well plates at an optimal density (e.g., 3 x 10⁵ cells/ml).[2][9]

-

Cells are treated with a range of this compound concentrations.

-

Due to compound stability or cellular metabolism, the medium and this compound are replenished after 24 hours for a total 48-hour incubation period.[2][3][9]

-

After 48 hours, MTT reagent is added to each well and incubated for several hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The absorbance values, corresponding to the number of metabolically active cells, are used to calculate the IC₅₀ for cell growth inhibition.[2][3]

-

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term clonogenic survival of cancer cells.

-

Principle: Measures the ability of a single cell to undergo unlimited division and form a colony. This is a stringent test of self-renewal and tumorigenic potential.

-

Protocol:

-

ALL cells are suspended in a semi-solid, methylcellulose-based medium.[2][3]

-

The cell suspension, containing either this compound at a fixed concentration (e.g., 400 nM) or DMSO control, is plated in culture dishes.[3][6]

-

The plates are incubated for an extended period (e.g., 8 days).[3][9]

-

To ensure continuous drug pressure, fresh culture medium containing this compound or DMSO is added every 48 hours.[3][9]

-

After the incubation period, colonies (typically defined as clusters of >50 cells) are counted manually or using an automated colony counter.

-

The number of colonies in the this compound-treated group is compared to the control group to determine the extent of inhibition.[3][6]

-

In Vivo Zebrafish T-ALL Model

This model provides a rapid in vivo assessment of a compound's anti-leukemic activity.

-

Principle: Transgenic zebrafish that ectopically express human MYC in T-lymphocytes develop a T-ALL-like disease. The leukemic cells are labeled with a fluorescent protein (e.g., EGFP), allowing for non-invasive monitoring of the tumor burden.[2][6]

-

Protocol:

-

Leukemic adult zebrafish are placed in tanks.

-

This compound is added directly to the tank water to a final concentration of 4 µM.[6]

-

The fish are maintained in this medicated water for a period of 2 weeks, with regular water changes and re-dosing.[4]

-

Tumor burden is monitored periodically (e.g., weekly) by anesthetizing the fish and quantifying the total fluorescence using a specialized imaging system.[6]

-

The change in fluorescence over time is compared between this compound-treated fish and vehicle-treated controls to assess therapeutic efficacy.[2]

-

References

- 1. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

The Cellular Target of UNC569: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor UNC569, with a primary focus on its cellular target, mechanism of action, and the experimental methodologies used to characterize its activity. This compound has emerged as a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Aberrant MerTK signaling is implicated in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), making it a compelling target for therapeutic intervention.[1][2][4]

The Primary Cellular Target: Mer Tyrosine Kinase (MerTK)

This compound is a reversible and ATP-competitive inhibitor that potently targets MerTK.[5][6] Its selectivity for MerTK over other TAM family members, Axl and Tyro3, has been quantitatively demonstrated, positioning this compound as a valuable tool for studying Mer-specific signaling and as a promising therapeutic candidate.[1][2][6]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Mer | 2.9 | Biochemical | [1][2][5] |

| Axl | 37 | Biochemical | [1][2][6] |

| Tyro3 | 48 | Biochemical | [1][2][6] |

Table 1: Biochemical inhibitory activity of this compound against TAM family kinases.

| Cell Line | Cell Type | IC50 for Mer Phosphorylation Inhibition (nM) | Reference |

| 697 | B-cell Acute Lymphoblastic Leukemia | 141 ± 15 | [1][2] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 193 ± 56 | [1][2] |

Table 2: Cellular inhibitory activity of this compound on Mer phosphorylation.

| Cell Line | Cell Type | IC50 for Cell Viability (µM) | Assay | Reference |

| 697 | B-cell Acute Lymphoblastic Leukemia | 0.5 (95% CI: 0.35-0.75) | MTT | [1][2] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.2 (95% CI: 0.76-1.78) | MTT | [1][2] |

| BT12 | Atypical Teratoid/Rhabdoid Tumor | 0.85 (95% CI: 0.4-1.7) | Not Specified | [2] |

Table 3: Effect of this compound on the viability of cancer cell lines.

Mechanism of Action and Downstream Signaling

This compound exerts its cellular effects by inhibiting the autophosphorylation of MerTK, which in turn blocks the activation of downstream pro-survival and proliferative signaling pathways.[1][2] The primary signaling cascades affected by this compound treatment are the PI3K/AKT and MAPK/ERK pathways.[1][2][5] Inhibition of these pathways ultimately leads to decreased cell proliferation, reduced colony formation, and induction of apoptosis in cancer cells.[1][2][4]

MerTK Signaling Pathway Inhibition by this compound

Caption: this compound inhibits MerTK, blocking PI3K/AKT and MAPK/ERK pathways.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Western Blot Analysis for MerTK Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on MerTK autophosphorylation in whole cells.

Materials:

-

697 or Jurkat acute lymphoblastic leukemia cells

-

This compound

-

Pervanadate solution

-

Cell lysis buffer (RIPA or similar)

-

Anti-phospho-Mer antibody

-

Anti-total-Mer antibody

-

Secondary antibodies (HRP-conjugated)

-

Protein A/G agarose beads for immunoprecipitation

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture 697 or Jurkat cells to the desired density.

-

Treat cells with varying concentrations of this compound for 1 hour.[1][2]

-

To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures for 3 minutes before harvesting.[1][2][7]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate MerTK from the cell lysates using an anti-Mer antibody and protein A/G agarose beads.[1][2]

-

Wash the immunoprecipitates and elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phospho-Mer antibody to detect the phosphorylated form of the kinase.

-

Strip the membrane and re-probe with an anti-total-Mer antibody to confirm equal loading.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

697 or Jurkat cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density (e.g., 3 × 10⁵ cells/mL).[7]

-

Treat the cells with a range of this compound concentrations.

-

Incubate the cells for 48 hours. To ensure continuous inhibition, this compound and fresh medium can be replenished after 24 hours.[1][2]

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity and anchorage-independent growth of cancer cells.

Materials:

-

697 or Jurkat cells

-

This compound

-

Methylcellulose-based medium or soft agar

-

6-well plates or petri dishes

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Mix the cells with the methylcellulose or soft agar medium containing different concentrations of this compound.

-

Plate the cell mixture in 6-well plates or petri dishes.

-

Incubate the plates for 8-14 days, replenishing the medium with fresh this compound every 48 hours.[7]

-

Count the number of colonies formed in each well.

-

Compare the colony numbers in this compound-treated wells to the vehicle-treated control.

Experimental Workflow for Evaluating this compound

References

- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound|UNC 569|Mer receptor tyrosine kinase(RTK) Inhibitor [dcchemicals.com]

- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of UNC569

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC569 is a potent and reversible small-molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is often aberrantly expressed in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), where it plays a crucial role in promoting cell proliferation, survival, and chemoresistance.[3][4] this compound exerts its anti-neoplastic effects by targeting MerTK and subsequently inhibiting its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1][3] This guide provides a comprehensive overview of the core downstream signaling events affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of MerTK.[2] By binding to the ATP-binding pocket of the Mer kinase domain, this compound prevents the phosphorylation and subsequent activation of MerTK.[5] This inhibition blocks the initiation of downstream signaling cascades that are critical for cancer cell growth and survival.[1][3]

Core Downstream Signaling Pathways Inhibited by this compound

Activation of MerTK typically leads to the stimulation of pro-survival and proliferative signaling pathways, most notably the PI3K/AKT and MAPK/ERK pathways.[1][3] this compound effectively abrogates these signaling axes, leading to reduced cell proliferation, decreased survival, and induction of apoptosis.[3][5]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon MerTK activation, PI3K is recruited and activated, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptotic proteins. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[3][5]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. MerTK activation can trigger the RAS/RAF/MEK/ERK signaling cascade, leading to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression programs that drive cell proliferation. This compound treatment results in the diminished phosphorylation of ERK1/2, thus attenuating this key proliferative signaling pathway.[3][5]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting MerTK phosphorylation and its effects on cancer cell lines.

Table 1: this compound Inhibition of MerTK Phosphorylation

| Cell Line | IC50 (nM) | Reference |

| 697 (B-cell ALL) | 141 ± 15 | [1] |

| Jurkat (T-cell ALL) | 193 ± 56 | [1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (µM) | 95% Confidence Interval | Reference |

| 697 (B-cell ALL) | 0.5 | 0.35–0.75 | [1] |

| Jurkat (T-cell ALL) | 1.2 | 0.76–1.78 | [1] |

Table 3: Induction of Apoptosis by this compound in ALL Cell Lines

| Cell Line | Treatment | % Apoptotic and Dead Cells (Mean ± SE) | P-value | Reference |

| Jurkat | DMSO (control) | Not reported | - | [3] |

| Jurkat | This compound | Statistically significant increase vs. DMSO | < 0.05 | [3] |

| 697 | DMSO (control) | Not reported | - | [3] |

| 697 | This compound | Statistically significant increase vs. DMSO | < 0.01 | [3] |

Table 4: Effect of this compound on Colony Formation in ALL Cell Lines

| Cell Line | Treatment | Number of Colonies (Mean ± SE) | P-value | Reference |

| 697 | DMSO (control) | 95.9 ± 16.8 | - | [3] |

| 697 | This compound (400 nM) | 14.8 ± 12.8 | 0.02 | [3] |

| Jurkat | DMSO (control) | 100.1 ± 23.4 | - | [3] |

| Jurkat | This compound (400 nM) | 25.6 ± 6.4 | 0.04 | [3] |

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

-

Cell Treatment: Culture acute lymphoblastic leukemia (ALL) cells and treat with varying concentrations of this compound for 1 hour. To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures for 3 minutes.[1]

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (for p-Mer): For the detection of phosphorylated Mer (p-Mer), immunoprecipitate Mer from the cell lysates using a specific anti-Mer antibody.[1]

-

SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for p-Mer, total Mer, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK), and total ERK1/2. Use an antibody against a housekeeping protein like GAPDH or actin as a loading control.[1][3]

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

MTT Assay for Cell Proliferation

-

Cell Seeding and Treatment: Seed cells at an optimal density (e.g., 3 × 10^5 cells/mL) in a 96-well plate and treat with various concentrations of this compound or DMSO as a control.[1]

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours). To ensure continuous inhibition, the medium containing this compound can be replenished after 24 hours.[1]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of metabolically active cells.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat cells with this compound or DMSO for a designated time (e.g., 48 hours), replenishing the medium and compound after 24 hours.[1]

-

Staining: Harvest the cells and stain with fluorescent dyes such as YO-PRO-1 iodide (to identify apoptotic cells) and Propidium Iodide (PI) (to identify dead cells).[3]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic (YO-PRO-1 positive) and dead (YO-PRO-1 and PI positive) cells can be quantified.[3]

-

Confirmation by Western Blot: Confirm the induction of apoptosis by performing a Western blot analysis for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[1][3]

Colony Formation Assay (Methylcellulose)

-

Cell Plating: Plate cells in a methylcellulose-based medium in the presence of various concentrations of this compound or DMSO control.[3]

-

Treatment Replenishment: Add fresh culture medium containing this compound or DMSO every 48 hours.[3]

-

Colony Counting: After a suitable incubation period (e.g., 8 days), count the number of colonies formed.[3]

Visualizations

Caption: this compound inhibits MerTK, blocking downstream PI3K/AKT and MAPK/ERK pathways.

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

UNC569 in Pediatric Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of UNC569, a small molecule inhibitor of Mer receptor tyrosine kinase (Mer RTK), in pediatric cancer models. The data and methodologies presented are primarily derived from the seminal work of Christoph et al., 2013, published in Molecular Cancer Therapeutics, which remains the foundational study on this compound in a pediatric oncology context.[1][2][3]

Core Concepts: Targeting Mer Tyrosine Kinase in Pediatric Cancers

Mer RTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is ectopically expressed in various malignancies, including pediatric cancers like acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT).[1][2] Its activation promotes pro-survival signaling, contributing to cancer cell proliferation and resistance to chemotherapy.[1] this compound is a potent, ATP-competitive inhibitor of Mer kinase, developed as a targeted therapy to disrupt these oncogenic pathways.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in pediatric cancer cell lines and in vivo models, as reported by Christoph et al., 2013.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | 697 (B-ALL) | Jurkat (T-ALL) | BT12 (ATRT) | Notes |

| Mer Phosphorylation IC50 | 141 ± 15 nM | 193 ± 56 nM | Dose-dependent inhibition observed | Inhibition of the primary target in a cell-based assay.[1][4] |

| Cell Proliferation/Survival IC50 (MTT Assay) | 0.5 µM | 1.2 µM | Not Reported | Demonstrates the functional effect on cancer cell viability after 48 hours.[2] |

Table 2: Effect of this compound on Colony Formation

| Cell Line | Treatment | Mean Colonies (± SE) | P-value |

| 697 (B-ALL) | DMSO (Control) | 95.9 ± 16.8 | \multirow{2}{}{P = 0.02} |

| This compound (400 nM) | 14.8 ± 12.8 | ||

| Jurkat (T-ALL) | DMSO (Control) | 100.1 ± 23.4 | \multirow{2}{}{P = 0.04} |

| This compound (400 nM) | 25.6 ± 6.4 |

This assay measures the long-term proliferative potential and self-renewal capacity of cancer cells.[2]

Table 3: In Vivo Efficacy of this compound in a Zebrafish T-ALL Model

| Model | Treatment | Duration | Outcome |

| MYC Transgenic Zebrafish with T-ALL | This compound (4 µM) | 2 weeks | >50% reduction in tumor burden compared to vehicle control.[1][2][3] |

Table 4: this compound Enhancement of Chemotherapy-Induced Apoptosis

| Cell Line | Chemotherapy | Combination with this compound (500 nM) | Outcome |

| Jurkat (T-ALL) | Etoposide | Yes | Statistically significant increase in apoptotic and dead cells (P = 0.03).[3] |

| 697 (B-ALL) | Etoposide | Yes | Statistically significant increase in apoptotic and dead cells (P = 0.02).[3] |

| 697 (B-ALL) | Methotrexate | Yes | Trend towards increased apoptosis (P = 0.1).[3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflow for its preclinical evaluation.

Caption: this compound inhibits Mer RTK, blocking downstream PI3K/AKT and MAPK/ERK pro-survival pathways.

Caption: Preclinical workflow for evaluating this compound from target inhibition to in vivo efficacy.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments described in the evaluation of this compound. These are based on the methodologies reported by Christoph et al., 2013, and represent standard laboratory practices.

Western Blot for Mer Phosphorylation

-

Objective: To determine the dose-dependent inhibition of Mer RTK phosphorylation by this compound.

-

Methodology:

-

Cell Culture and Treatment: Culture ALL (e.g., 697, Jurkat) or ATRT (e.g., BT12) cells to approximately 80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or DMSO vehicle control for a specified time (e.g., 1 hour).

-

Phosphatase Inhibition: To stabilize the phosphorylated form of Mer, add a phosphatase inhibitor like pervanadate to the cultures for a short period (e.g., 3 minutes) before cell lysis.[1][3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate cell lysates with an anti-Mer antibody (e.g., polyclonal C-terminal Mer antibody) overnight at 4°C to capture Mer protein. Use protein A/G-agarose beads to pull down the antibody-protein complexes.

-

SDS-PAGE and Western Blot: Wash the beads and elute the protein. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against phosphorylated Mer (p-Mer). Subsequently, strip the membrane and re-probe for total Mer protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software to determine the IC50.

-

MTT Assay for Cell Proliferation/Survival

-

Objective: To measure the effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.

-

Methodology:

-

Cell Seeding: Seed ALL cells in a 96-well plate at an optimal density.

-

Treatment: Treat the cells with a serial dilution of this compound for 48 hours.[2] Include wells with vehicle control (DMSO) and untreated cells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

-

Flow Cytometry for Apoptosis

-

Objective: To quantify the percentage of apoptotic and dead cells following treatment with this compound, alone or in combination with chemotherapy.

-

Methodology:

-

Cell Treatment: Treat ALL cells with this compound, a standard chemotherapeutic agent (e.g., etoposide, methotrexate), or a combination of both for 48 hours.[3]

-

Cell Staining: Harvest the cells and wash with cold PBS. Stain the cells with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. A common combination is YO-PRO-1 iodide (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).[3]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with appropriate lasers and collect the emission data.

-

Data Interpretation: Gate the cell populations based on their fluorescence intensity to distinguish between:

-

Live cells (YO-PRO-1 negative, PI negative)

-

Early apoptotic cells (YO-PRO-1 positive, PI negative)

-

Late apoptotic/necrotic cells (YO-PRO-1 positive, PI positive)

-

-

Quantification: Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

-

Colony Formation Assay in Methylcellulose

-

Objective: To assess the effect of this compound on the ability of single cancer cells to undergo sustained proliferation and form colonies, a measure of self-renewal capacity.

-

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of ALL cells.

-

Plating: Plate the cells at a low density in a semi-solid methylcellulose-based medium containing either this compound at a specified concentration (e.g., 400 nM) or DMSO vehicle control.[2]

-

Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator. Add fresh culture medium containing the respective treatment (this compound or DMSO) every 48 hours to maintain drug exposure.[5]

-

Colony Counting: After a period of 8-10 days, count the number of colonies (typically defined as clusters of >50 cells) in each plate using a microscope.[5]

-

Analysis: Compare the number and size of colonies in the this compound-treated plates to the control plates to determine the inhibitory effect on clonogenic growth.

-

In Vivo Zebrafish Xenograft Model

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Model System: Use a transgenic zebrafish line that develops T-cell leukemia, such as a MYC transgenic line where lymphoblasts express a fluorescent protein (e.g., EGFP).[1]

-

Treatment: Treat leukemic adult zebrafish by immersing them in water containing this compound (e.g., 4 µM) or a vehicle control.[1][3] The treatment is administered continuously for a duration of 2 weeks.

-

Tumor Burden Monitoring: Quantify the tumor burden by measuring the fluorescence intensity, which corresponds to the distribution of the EGFP-expressing lymphoblasts.[1] This can be done using fluorescence microscopy and image analysis software.

-

Data Analysis: Compare the change in fluorescence (tumor burden) over the treatment period between the this compound-treated group and the vehicle-treated group to assess the in vivo efficacy of the compound.

-

References

- 1. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UNC569 In Vitro Assays

These application notes provide detailed protocols for in vitro assays to characterize the activity of UNC569, a potent and reversible ATP-competitive inhibitor of the Mer receptor tyrosine kinase (Mer RTK). The following protocols are designed for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this compound.

Mechanism of Action

This compound inhibits the autophosphorylation of Mer RTK, a key step in its activation. This inhibition leads to the suppression of downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][2][3][4] In cancer cells where Mer is overexpressed or constitutively active, this blockade of signaling can induce apoptosis, reduce cell proliferation, and decrease colony formation.[1][3]

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for Mer phosphorylation and cell proliferation/survival.

| Cell Line | Assay | IC50 (nM) | Reference |

| Jurkat (T-cell ALL) | Mer Phosphorylation | 193 ± 56 | [1][5] |

| 697 (B-cell ALL) | Mer Phosphorylation | 141 ± 15 | [1][5] |

Table 1: Inhibition of Mer Phosphorylation by this compound. This table shows the IC50 values for the inhibition of Mer phosphorylation in whole-cell lysates.

| Cell Line | Assay | IC50 (µM) | 95% Confidence Interval | Reference |

| Jurkat (T-cell ALL) | MTT Assay (48h) | 1.2 | 0.76 - 1.78 | [1][2] |

| 697 (B-cell ALL) | MTT Assay (48h) | 0.5 | 0.35 - 0.75 | [1][2] |

| BT12 (Atypical Teratoid Rhabdoid Tumor) | MTT Assay (48h) | 0.85 | 0.4 - 1.7 | [1][2] |

Table 2: Effect of this compound on Cell Proliferation/Survival. This table displays the IC50 values for the reduction of metabolically active cells after 48 hours of treatment with this compound.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting the Mer signaling pathway.

Caption: this compound inhibits Mer RTK, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Protocols

Mer Phosphorylation Inhibition Assay (Western Blot)

This protocol details the procedure to assess the inhibition of Mer phosphorylation by this compound in cultured cells.

Workflow Diagram:

Caption: Workflow for determining this compound-mediated inhibition of Mer phosphorylation.

Protocol:

-

Cell Culture: Culture Jurkat or 697 cells to an optimal density (e.g., 3 x 10^5 cells/mL).[1][2]

-

This compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour.[1][2][6] A DMSO control should be included.

-

Pervanadate Treatment: To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures and incubate for 3 minutes.[1][2][6]

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Immunoprecipitate Mer from the cell lysates using an anti-Mer antibody.[1][2]

-

SDS-PAGE and Western Blotting:

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Mer (p-Mer).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total Mer as a loading control.[1][2]

-

-

Data Analysis: Quantify the band intensities using densitometry software. The relative level of p-Mer is calculated as the ratio of the p-Mer signal to the total Mer signal.

Cell Proliferation/Survival Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the MTT cell proliferation and survival assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., Jurkat, 697, or BT12) in a 96-well plate at an optimal density.[1]

-

This compound Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a vehicle-only control (e.g., DMSO).[1][2] For some cell lines, the protocol may involve a media change with fresh this compound after 24 hours.[1][2]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic and dead cells following treatment with this compound using fluorescent dyes.

Workflow Diagram:

References

- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

UNC569 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (Mer TK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Ectopic expression and activation of Mer TK are implicated in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), where it promotes cancer cell survival and proliferation.[3] this compound effectively inhibits Mer TK phosphorylation and subsequently modulates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture, including determining optimal concentrations and performing key cellular assays to evaluate its efficacy.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Mer kinase.[1] By binding to the ATP-binding pocket of the Mer kinase domain, this compound blocks its autophosphorylation and subsequent activation. This inhibition leads to the downregulation of critical downstream signaling cascades that are crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[4][5] The primary consequence of this inhibition in cancer cells is a dose-dependent decrease in cell viability and the induction of apoptosis.[6]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for UNC569 Treatment of Jurkat Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] MerTK is often aberrantly expressed in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), and its signaling is implicated in cell survival, proliferation, and chemoresistance.[2] The Jurkat cell line, derived from a human T-cell leukemia, is a widely used model for studying T-cell signaling and leukemogenesis. This compound has been shown to effectively inhibit MerTK phosphorylation in Jurkat cells, leading to the suppression of downstream signaling pathways, induction of apoptosis, and a reduction in cell proliferation and colony formation.[3][4][5] These application notes provide detailed protocols for the treatment of Jurkat cells with this compound and subsequent analysis of its biological effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of MerTK.[1] By binding to the kinase domain of MerTK, this compound prevents its autophosphorylation and subsequent activation. This blockade of MerTK signaling inhibits downstream pro-survival pathways, including the MAPK/ERK and PI3K/AKT pathways.[1][3][5] In Jurkat cells, this leads to the induction of apoptosis, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the Jurkat cell line as reported in the literature.

Table 1: this compound IC50 Values in Jurkat Cells

| Parameter | IC50 Value | 95% Confidence Interval | Assay Conditions |

| Mer Phosphorylation | 193 ± 56 nM | Not Reported | 1-hour treatment |

| Cell Viability (MTT Assay) | 1.2 µM | 0.76–1.78 µM | 48-hour treatment |

Data sourced from Christoph et al., 2013 and American Association for Cancer Research.[3][5]

Table 2: Apoptotic Effects of this compound on Jurkat Cells

| Treatment | % Apoptotic and Dead Cells (this compound) | % Apoptotic and Dead Cells (Methotrexate alone) | % Apoptotic and Dead Cells (this compound + Methotrexate) | Assay Conditions |

| This compound in combination with Methotrexate | Not specified as a standalone this compound treatment in this context. | 17.5 ± 1.3% | 26.4 ± 2.9% | 48-hour treatment with 500 nM this compound |

Data sourced from Christoph et al., 2013.[3][5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound in Jurkat cells.

Caption: this compound inhibits MerTK, leading to decreased AKT and ERK phosphorylation, reduced cell proliferation, and induction of apoptosis.

Experimental Protocols

Jurkat Cell Culture and Maintenance

Materials:

-

Jurkat, Clone E6-1 (ATCC® TIB-152™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture flasks (e.g., T-75)

-

Centrifuge

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Jurkat cells in suspension in a humidified incubator at 37°C with 5% CO2.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not exceed 3 x 10^6 cells/mL.

-

To subculture, determine cell viability and density using Trypan Blue exclusion.

-

Centrifuge the required volume of cell suspension at 150-400 x g for 8-12 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and dilute to a seeding density of 1-2 x 10^5 viable cells/mL.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a 3 mM stock solution of this compound by dissolving the powder in sterile DMSO.[6][7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[8]

Cell Viability (MTT) Assay

Materials:

-

Jurkat cells

-

This compound stock solution

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[9]

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Add the desired final concentrations to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.[1][10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for assessing Jurkat cell viability after this compound treatment using the MTT assay.

Apoptosis Assay (YO-PRO-1 and Propidium Iodide Staining)

Materials:

-

Treated and control Jurkat cells

-

YO-PRO-1 stock solution (e.g., 100 µM in DMSO)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Plate Jurkat cells at a density of 3 x 10^5 cells/mL and treat with this compound or DMSO control for the desired time (e.g., 48 hours).[5] For phenotypic studies, it is recommended to replenish the medium and this compound after 24 hours.[3][5]

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold PBS and resuspend in 1 mL of cold PBS to a density of approximately 1 x 10^6 cells/mL.[11]

-

Add 1 µL of YO-PRO-1 stock solution and 1 µL of PI stock solution to the cell suspension.[11]

-

Incubate on ice for 20-30 minutes, protected from light.[11]

-

Analyze the cells by flow cytometry immediately. Use 488 nm excitation and measure green fluorescence for YO-PRO-1 (e.g., FL1) and red fluorescence for PI (e.g., FL3).[12]

-

Gate the populations to distinguish between live (YO-PRO-1-/PI-), early apoptotic (YO-PRO-1+/PI-), and late apoptotic/necrotic cells (YO-PRO-1+/PI+).

Western Blot Analysis for Phosphorylated Proteins

Materials:

-

Treated and control Jurkat cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Mer, anti-Mer, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat Jurkat cells with this compound for the desired time (e.g., 1 hour for phosphorylation studies).[3] To stabilize phosphorylated proteins, pervanadate can be added to the cell culture for 3 minutes before lysis.[3][6]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phosphoprotein detection.[13][14][15]

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Colony Formation Assay in Methylcellulose

Materials:

-

Jurkat cells

-

This compound stock solution

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Complete growth medium

-

35 mm culture dishes

-

Sterile water

Protocol:

-

Prepare a cell suspension of Jurkat cells in complete growth medium.

-

Mix the cells with the methylcellulose-based medium containing the desired concentrations of this compound or DMSO control, following the manufacturer's instructions (e.g., a final cell concentration of 500 cells/mL).[6][7]

-

Plate 1.1 mL of the methylcellulose-cell mixture into 35 mm culture dishes.[16]

-

Place the dishes in a larger plate with a separate dish of sterile water to maintain humidity.

-

Every 48 hours, add 100 µL of fresh complete growth medium containing the respective concentration of this compound or DMSO to the top of the methylcellulose.[3][5]

-

After 8 days, count the number of colonies (aggregates of >50 cells) using an inverted microscope.

Caption: Workflow for the colony formation assay of this compound-treated Jurkat cells in methylcellulose.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]

- 4. scribd.com [scribd.com]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 15. manuals.plus [manuals.plus]

- 16. youtube.com [youtube.com]

Application Notes and Protocols for the UNC569 697 Cell Line

These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with the 697 cell line, particularly in the context of evaluating the effects of the Mer tyrosine kinase inhibitor, UNC569.

Cell Line Information

The 697 cell line is a human B-cell precursor leukemia cell line established from the bone marrow of a child with acute lymphoblastic leukemia (ALL) in relapse.[1] It is positive for common-ALL antigen (CALLA), HLA-DR, and cytoplasmic and surface IgM heavy chains.[1] This cell line is a widely used model for studying B-cell ALL and for testing the efficacy of novel therapeutic agents.

Culture Conditions

The 697 cell line is cultured in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Protocols

General Cell Culture and Sub-culturing

Objective: To maintain a healthy, proliferating culture of 697 cells for downstream experiments.

Materials:

-

RPMI-1640 medium (e.g., Hyclone Laboratories)[2]

-

Fetal Bovine Serum (FBS), heat-inactivated (e.g., Atlanta Biologicals)[2]

-

Penicillin-Streptomycin solution (100 U/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Serological pipettes

-

15 mL and 50 mL conical tubes

-

Centrifuge

Protocol:

-

Pre-warm the complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin) to 37°C.

-

Transfer the cell suspension from the culture flask to a sterile conical tube.

-

Centrifuge the cells at 300 x g for 3-5 minutes to pellet them.[4]

-

Aspirate the supernatant, being careful not to disturb the cell pellet.

-

Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete culture medium.

-

Perform a cell count using a hemocytometer and Trypan Blue to assess viability.

-

Seed a new culture flask with the desired density of viable cells (typically between 1 x 10^5 and 1 x 10^6 viable cells/mL).[4]

-

Add the appropriate volume of fresh, pre-warmed complete culture medium.

-

Incubate the flask at 37°C in a 5% CO2 incubator.[4]

-

Change the medium every 2-3 days by repeating steps 2-5 and resuspending the cells in fresh medium.

Western Blot Analysis of Mer Signaling Pathway

Objective: To assess the phosphorylation status of Mer, AKT, and ERK1/2 in 697 cells following treatment with this compound.

Materials:

-

697 cells

-

This compound

-

DMSO (vehicle control)

-

Recombinant human Gas6 (rhGas6)[2]

-

Serum-free RPMI-1640 medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Mer, anti-Mer, anti-phospho-AKT (p-AKT), anti-AKT, anti-phospho-ERK1/2 (p-ERK), anti-ERK1/2, anti-GAPDH[2][3]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

For dose-response of Mer phosphorylation: Treat 697 cell cultures with varying concentrations of this compound for 1 hour. Add pervanadate for the final 3 minutes to stabilize protein phosphorylation.[2][3]

-

For downstream signaling: Incubate 697 cells in serum-free medium for two hours, then add this compound (e.g., 1 µM) or DMSO for 90 minutes. Stimulate cells with or without 200 nM rhGas6.[2][3]

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Immunoprecipitation (for p-Mer):

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-